Lithium ethoxide

Overview

Description

Lithium ethoxide, also known as lithium ethoxide hydrate, is an organic compound composed of lithium, ethyl, and oxygen. It is a colorless solid that is soluble in water, alcohol, and most organic solvents. It is a strong base and is used as a reagent in organic synthesis. Lithium ethoxide is also used in the production of lithium-ion batteries, as a catalyst in the polymerization of ethylene, and as a catalyst in the synthesis of ethylene glycol.

Scientific Research Applications

All-Solid-State Batteries

Lithium ethoxide is used as a precursor to fabricate coatings on cathode materials in all-solid-state batteries. These coatings are chemically inert, Li-ion conducting, and electronically insulating, which helps to prevent unwanted reactions between the solid-state electrolyte and the cathode .

Mechanism of Action

Target of Action

Lithium ethoxide, an organometallic compound, is primarily used as a precursor to fabricate lithium-ion batteries . It targets the cathode materials in these batteries .

Mode of Action

Lithium ethoxide interacts with its target, the cathode materials, by forming a chemically inert, Li-ion conducting, and electronically insulating coating . This coating helps to avoid unwanted reactions between the solid-state electrolyte and the cathode in all-solid-state batteries .

Biochemical Pathways

It is known that lithium, in general, inhibits enzymes that have magnesium as a co-factor . This includes the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) and inositol monophosphatase . These enzymes play crucial roles in various biochemical pathways, including the phosphatidylinositol signaling pathway .

Pharmacokinetics

The clearance of lithium could be predicted from renal function and body size of patients .

Result of Action

The result of lithium ethoxide’s action is the formation of a protective coating on the cathode materials of lithium-ion batteries . This coating enhances the surface stability of the cathode materials and prevents unwanted reactions with the solid-state electrolyte .

Action Environment

The action of lithium ethoxide is influenced by the environment within the lithium-ion battery. The formation of the protective coating is crucial for the stability and efficacy of the battery . .

properties

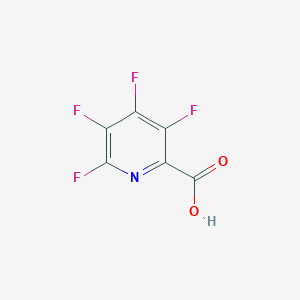

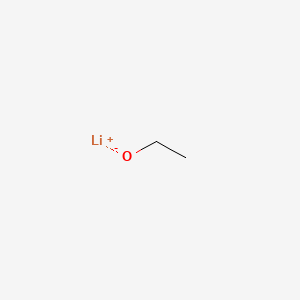

IUPAC Name |

lithium;ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O.Li/c1-2-3;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVCGYPLLBEUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

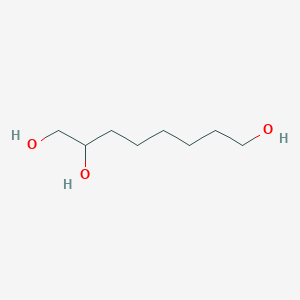

[Li+].CC[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiC2H5O, C2H5LiO | |

| Record name | lithium ethoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635377 | |

| Record name | Lithium ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium ethoxide | |

CAS RN |

2388-07-0 | |

| Record name | Lithium ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium ethoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of lithium ethoxide?

A1: Lithium ethoxide has the molecular formula C2H5LiO and a molecular weight of 58.05 g/mol.

Q2: How is lithium ethoxide synthesized?

A2: Lithium ethoxide can be synthesized by reacting lithium metal with ethanol. The reaction is typically carried out in an inert atmosphere to prevent the decomposition of lithium ethoxide by moisture. []

Q3: Is there spectroscopic data available for lithium ethoxide?

A3: Yes, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been used to study lithium ethoxide. For instance, 1H NMR spectroscopy has been used to investigate the formation of lithium ethoxide in solutions containing lithium tert-butoxide and titanium(iv) isopropoxide. [, ]

Q4: Is lithium ethoxide stable under ambient conditions?

A4: Lithium ethoxide is highly reactive with moisture and air, readily decomposing upon exposure. Therefore, it needs to be handled and stored under inert conditions, typically using a dry, oxygen-free environment.

Q5: Are there any studies on improving the stability of lithium ethoxide?

A5: While specific stability enhancement strategies for lithium ethoxide are not extensively discussed in the provided research, its use in solutions and immediate application in reactions are common practices to minimize degradation.

Q6: What are some notable catalytic applications of lithium ethoxide?

A6: Lithium ethoxide serves as a catalyst in various organic reactions. For example, it catalyzes the synthesis of 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile from 3-hydroxy-3-methyl-2-butanone and malononitrile. [] It also plays a catalytic role in the dimerization or cyclization of benzylic hydrocarbons via C-H bond activation. []

Q7: How does lithium ethoxide promote the formation of network polysilanes?

A7: Lithium ethoxide acts as a catalyst in the disproportionation reaction of alkoxydisilanes, leading to the formation of network polysilanes. [, ]

Q8: Can lithium ethoxide be used to prepare lithium niobate materials?

A8: Yes, lithium ethoxide is a crucial precursor in the sol-gel synthesis of lithium niobate (LiNbO3). It reacts with niobium ethoxide to form a bimetallic alkoxide, which upon hydrolysis and heat treatment, yields LiNbO3. [, , , ]

Q9: What is the role of lithium ethoxide in the preparation of LiTa3O8?

A9: Similar to its role in LiNbO3 synthesis, lithium ethoxide is a starting material in both the sol-gel and solid-state reaction methods for preparing lithium tantalate (LiTa3O8). [, ]

Q10: Does lithium ethoxide have a role in lithium-ion battery technologies?

A10: While not directly used as an electrolyte component, lithium ethoxide is identified as a potential component of the solid electrolyte interphase (SEI) layer formed on the electrodes of lithium-ion batteries. [, ]

Q11: How does the presence of lithium ethoxide impact the SEI in lithium-ion batteries?

A11: The formation and composition of the SEI are complex and influenced by various factors. The presence of lithium ethoxide in the SEI might affect its properties, but more research is needed to understand its precise role. [, ]

Q12: Have computational methods been employed to study lithium ethoxide?

A12: Yes, Density Functional Theory (DFT) calculations have been used to investigate the mechanism of reactions involving lithium ethoxide, such as its catalytic role in the synthesis of furan derivatives. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)

![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)